4-Bromo-3-(ethoxymethyl)benzoic acid
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Overview
Description
Benzoic acid, 4-bromo-3-(ethoxymethyl)-: is an organic compound with the molecular formula C10H11BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and an ethoxymethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-bromo-3-(ethoxymethyl)- can be achieved through several methods. One common approach involves the bromination of 3-(ethoxymethyl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of benzoic acid, 4-bromo-3-(ethoxymethyl)- often involves large-scale bromination processes. The starting material, 3-(ethoxymethyl)benzoic acid, is subjected to bromination using bromine or N-bromosuccinimide in the presence of a suitable catalyst. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-bromo-3-(ethoxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 4-bromo-3-(ethoxymethyl)benzaldehyde or 4-bromo-3-(ethoxymethyl)benzoic acid.
Reduction: Formation of 4-bromo-3-(ethoxymethyl)benzene.
Scientific Research Applications
Benzoic acid, 4-bromo-3-(ethoxymethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-3-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxymethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzoic acid, 4-bromo-: Similar structure but lacks the ethoxymethyl group.
Benzoic acid, 3-(ethoxymethyl)-: Similar structure but lacks the bromine atom.
Benzoic acid, 4-bromo-3-(methoxymethyl)-: Similar structure with a methoxymethyl group instead of an ethoxymethyl group
Uniqueness: Benzoic acid, 4-bromo-3-(ethoxymethyl)- is unique due to the presence of both the bromine atom and the ethoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-3-(ethoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-6-8-5-7(10(12)13)3-4-9(8)11/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
YNIWJKOCMYVQFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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